Levlofexidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

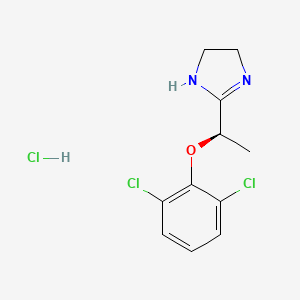

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

87038-06-0 |

|---|---|

Molecular Formula |

C11H13Cl3N2O |

Molecular Weight |

295.6 g/mol |

IUPAC Name |

2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/t7-;/m1./s1 |

InChI Key |

DWWHMKBNNNZGHF-OGFXRTJISA-N |

Isomeric SMILES |

C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |

Origin of Product |

United States |

Historical Context and Early Research Trajectory of Levlofexidine Hydrochloride

Genesis within Imidazoline (B1206853) Derivative Programs

The development of levlofexidine (B27067) hydrochloride is rooted in the extensive research programs focused on imidazoline derivatives that began in the mid-20th century. researchgate.net The initial breakthrough in this field was the discovery of the pharmacological properties of clonidine (B47849), an imidazoline derivative. researchgate.net Although popularly regarded as a simple analogue of clonidine, lofexidine (B1675026), the racemic mixture from which levlofexidine is derived, was synthesized during a systematic structure-activity relationship (SAR) program. tandfonline.com This program was designed to explore a series of imidazoline compounds that had already demonstrated pressor, analgesic, and antidepressant properties. tandfonline.com The overarching goal of these research initiatives was to identify new chemical entities with high affinity and selectivity for imidazoline receptors (I₁Rs) over α₂-adrenergic receptors (α₂ARs) to develop novel therapeutic agents. acs.orgnih.govacs.org The exploration of isosteric replacements and structural modifications within the imidazoline scaffold led to new classes of compounds, including 2-aryliminopyrrolidines, which showed high affinity for I₁Rs and potent hypotensive activity. nih.govacs.org This continuous effort to refine the pharmacological profile of imidazoline-like drugs set the stage for the synthesis and investigation of lofexidine and its enantiomers. tandfonline.comwiley.com

Serendipitous Discovery of Hypotensive Properties in Initial Imidazoline Series

The journey toward recognizing imidazolines as a class of hypotensive agents began somewhat serendipitously. Clonidine, one of the earliest and most well-known imidazoline derivatives, was originally developed with the intention of being a nasal decongestant. researchgate.net However, during its initial investigation in the 1960s, it was unexpectedly found to possess potent hypotensive (blood pressure-lowering) properties. researchgate.net This discovery shifted the research focus towards understanding the central mechanism of action responsible for this effect, which was initially attributed solely to the stimulation of α₂-adrenoceptors in the brainstem. researchgate.net

Further research revealed that the α₂-adrenoceptor mechanism could not fully account for the hypotensive effects of clonidine, leading to the hypothesis of a specific receptor that recognized the imidazoline structure. researchgate.net A pivotal observation was that substituting the aryloxy methylene (B1212753) carbon in the imidazoline series unexpectedly endowed the resulting compounds with hypotensive properties. tandfonline.com Specifically, substitutions at the 2 and 6 positions of the aryl ring, as seen in the structure of lofexidine, were found to be optimal for this activity. tandfonline.com This line of inquiry confirmed that centrally acting α-adrenergic agonism was a key feature of these compounds, paving the way for the development of new hypotensive agents within the imidazoline class. tandfonline.com

Evolution from Clonidine Analogues in Preclinical Development

Lofexidine emerged from preclinical development programs as a structural analogue of clonidine. researchgate.netnih.govdrugsandalcohol.ie The primary objective of these programs was to develop a compound with a therapeutic profile similar to clonidine but with an improved safety margin, particularly concerning its cardiovascular effects. tandfonline.comnih.gov Preclinical studies in animal models, including rats, cats, and dogs, demonstrated that lofexidine caused a significant and prolonged reduction in systolic and diastolic blood pressure. researchgate.net

A crucial step in the evolution from clonidine analogues was the investigation into the individual enantiomers of lofexidine: levlofexidine and dexlofexidine (B27069). tandfonline.com The first report examining the differential hemodynamic activity of these enantiomers revealed that levlofexidine was the isomer primarily responsible for the net antihypertensive activity. tandfonline.com Subsequent research confirmed these findings, establishing levlofexidine as the pharmacologically active enantiomer. researchgate.net

Detailed preclinical findings highlighted the stereospecificity of this activity:

Potency: Levlofexidine was found to be approximately 20 times more potent as an antihypertensive agent than dexlofexidine. tandfonline.comresearchgate.net

Receptor Binding: Levlofexidine demonstrated a ninefold greater binding affinity for α₂-adrenoceptors compared to dexlofexidine. tandfonline.com It also binds more favorably to the alpha-1 receptor than its dextro-isomer. researchgate.net

This discovery underscored the importance of stereochemistry in the pharmacological activity of lofexidine and positioned levlofexidine as the key component for its therapeutic effects. The clear distinction in activity between the two enantiomers was a significant milestone, guiding further development and understanding of this class of compounds. tandfonline.comnih.govresearchgate.net

Table 1: Comparative Preclinical Properties of Lofexidine Enantiomers

| Property | Levlofexidine | Dexlofexidine | Reference |

|---|---|---|---|

| Antihypertensive Potency | ~20-fold more potent | Less potent | tandfonline.comresearchgate.net |

| α₂-Adrenoceptor Binding Affinity | ~9-fold higher affinity | Lower affinity | tandfonline.com |

| Primary Activity | Active antihypertensive isomer | Largely inactive | tandfonline.comresearchgate.net |

Stereochemical Considerations and Enantiomeric Research of Levlofexidine Hydrochloride

Enantioselective Synthesis Methodologies

The distinct pharmacological activities of levlofexidine (B27067) and dexlofexidine (B27069) have driven the development of methods for their enantioselective synthesis. One of the earliest reported methods for producing the individual enantiomers was detailed by Biedermann et al. tandfonline.com

Alternative synthetic approaches have also been developed. One such method involves using chiral starting materials. For instance, (-)-lofexidine hydrochloride can be synthesized starting from (S)-(+)-lactonitrile. This process involves reacting the lactonitrile (B165350) with HCl to form ethyl lactimidate hydrochloride, followed by the addition of ethylenediamine (B42938) to create 2-(1-hydroxyethyl)-2-imidazoline. Subsequent chlorination and reaction with 2,6-dichlorophenol (B41786) sodium salt yields the desired (-)-lofexidine hydrochloride. The corresponding (+)-lofexidine can be produced using (R)-(-)-lactonitrile as the starting compound. google.com

Another strategy for obtaining the pure enantiomers is through the resolution of the racemic mixture. This can be achieved by using a chiral acid, such as (+)-Di-p-toluoyl-D-tartaric acid, which reacts with the racemic lofexidine (B1675026) to form a mixture of diastereomeric salts. These salts, (+)(-) lofexidine and (+)(+) lofexidine, can then be separated based on their different physical properties. google.com

Differential Receptor Binding Affinities of Stereoisomers

Significant differences exist in how levlofexidine and dexlofexidine interact with adrenergic receptors. Studies have consistently shown that the enantiomers exhibit distinct binding affinities, with levlofexidine generally demonstrating a higher avidity for both alpha-2 and alpha-1 adrenoceptors compared to dexlofexidine. nih.govtandfonline.com

The primary mechanism of action for lofexidine is its agonist activity at alpha-2 adrenoceptors. scirp.orgdrugbank.com Research has demonstrated that this activity resides predominantly in the levlofexidine enantiomer. google.com Levlofexidine binds with significantly higher affinity to alpha-2 adrenoceptors than dexlofexidine. nih.govtandfonline.com

One study reported that levlofexidine binds nine times more avidly to alpha-2 adrenoceptors in rat brain membranes than dexlofexidine. google.comtandfonline.com Another reported a dissociation constant (KD) of 360 pM for levlofexidine, with dexlofexidine having a 10-fold lower affinity. tandfonline.com This pronounced selectivity indicates that levlofexidine is the primary contributor to the alpha-2 adrenergic effects of the racemic mixture.

While the principal activity of lofexidine is at the alpha-2 receptor, its enantiomers also show affinity for alpha-1 adrenoceptors. Levlofexidine has been found to bind more favorably to the alpha-1 receptor than dexlofexidine. nih.gov Specifically, levlofexidine exhibits an approximately four-fold greater affinity for alpha-1 adrenergic receptors compared to the dexlofexidine enantiomer. google.comtandfonline.com

| Enantiomer | Receptor Target | Relative Binding Affinity |

|---|---|---|

| Levlofexidine | Alpha-2 Adrenoceptor | 9-10 times higher than Dexlofexidine |

| Dexlofexidine | Alpha-2 Adrenoceptor | Lower affinity |

| Levlofexidine | Alpha-1 Adrenoceptor | 4 times higher than Dexlofexidine |

| Dexlofexidine | Alpha-1 Adrenoceptor | Lower affinity |

Comparative Pharmacodynamic Profiles of Levlofexidine and Dexlofexidine in Preclinical Models

Preclinical studies in animal models have corroborated the findings from receptor binding assays, demonstrating that the pharmacodynamic effects of racemic lofexidine are primarily driven by the levlofexidine isomer. tandfonline.com

The most notable pharmacodynamic difference observed between the enantiomers is their antihypertensive effect. The first study to examine the differential hemodynamic activity of the enantiomers in animal models concluded that levlofexidine is the isomer that carries the net antihypertensive activity. tandfonline.com This research found that levlofexidine is approximately 20 times more potent as an antihypertensive agent than dexlofexidine. nih.govtandfonline.com This significant difference in potency directly correlates with levlofexidine's higher affinity for alpha-2 adrenoceptors, which are key regulators of blood pressure. nih.govtandfonline.com

| Compound | Relative Antihypertensive Potency |

|---|---|

| Levlofexidine | ~20 times more potent than Dexlofexidine |

| Dexlofexidine | Significantly less potent |

Intrinsic Agonist Potencies at Specific Receptor Subtypes

Lofexidine hydrochloride, used clinically, is a racemic mixture composed of two enantiomers: dexlofexidine and levlofexidine. nih.gov Research into the differential effects of these stereoisomers has revealed that the pharmacological activity resides predominantly in the levorotatory isomer, levlofexidine.

Initial studies highlighted that levlofexidine is approximately 20 times more potent as an antihypertensive agent than dexlofexidine. nih.gov This disparity in physiological effect is a direct consequence of the stereoselective interactions of the enantiomers with adrenergic receptors.

Adrenergic Receptor Binding and Potency:

Levlofexidine has been identified as a more avid binder to both alpha-1 (α₁) and alpha-2 (α₂) adrenoceptors compared to its dextrorotatory counterpart, dexlofexidine. nih.gov Specifically, levlofexidine demonstrates a significantly higher affinity for α₂-adrenoceptors. nih.gov

One study reported that levlofexidine binds with a nine-fold higher avidity to α₂-adrenoceptors than dexlofexidine. tandfonline.com Further research quantified the innate affinities of the lofexidine enantiomers for α₂-adrenoceptors, revealing a dissociation constant (KD) of 360 pM for levlofexidine, which was 10-fold lower than that of dexlofexidine, indicating a much stronger binding affinity for levlofexidine. tandfonline.com

In addition to its potent α₂-adrenergic agonism, levlofexidine also exhibits a respectable affinity for α₁-adrenoceptors, binding with an avidity approximately four times higher than that of dexlofexidine at this receptor subtype. tandfonline.com

The table below summarizes the differential binding affinities of levlofexidine and dexlofexidine at adrenergic receptor subtypes based on available research findings.

| Enantiomer | Receptor Subtype | Binding Affinity (KD) | Relative Potency |

| Levlofexidine | α₂-Adrenoceptor | 360 pM | 10-fold higher than Dexlofexidine |

| Dexlofexidine | α₂-Adrenoceptor | ~3600 pM (estimated) | |

| Levlofexidine | α₁-Adrenoceptor | 4-fold higher than Dexlofexidine | |

| Dexlofexidine | α₁-Adrenoceptor |

This table is generated based on data reported in the referenced scientific literature. The KD value for dexlofexidine is estimated based on the 10-fold lower affinity compared to levlofexidine as stated in the source. tandfonline.com

While racemic lofexidine has been shown to be a full agonist at alpha-2 adrenoceptors, the intrinsic efficacy of the individual enantiomers has been a subject of investigation. scirp.org The significantly higher binding affinity of levlofexidine at α₂-adrenoceptors strongly suggests that it is the primary contributor to the α₂-agonist effects of the racemic mixture. nih.govtandfonline.com The clinical and physiological effects of lofexidine are therefore largely attributable to the actions of levlofexidine.

Molecular Pharmacology and Receptor Modulatory Mechanisms of Levlofexidine Hydrochloride

Primary Mechanism as a Selective Alpha-2 Adrenoceptor Agonist

Specificity for Alpha-2A Adrenoceptor Subtype

The alpha-2 adrenoceptor family comprises three main subtypes: alpha-2A, alpha-2B, and alpha-2C. Levlofexidine (B27067) demonstrates a notable specificity and high affinity for the alpha-2A adrenoceptor subtype. This subtype is a Gi protein-coupled receptor that plays a crucial role in mediating the sympatholytic effects of alpha-2 agonists. Studies comparing the two isomers of lofexidine (B1675026) (levlofexidine and dexlofexidine) have revealed that levlofexidine is the more avid binder at alpha-2 adrenoceptors. While its primary affinity is for the alpha-2A subtype, lofexidine has also been shown to bind to alpha-2C adrenoceptors. This preferential binding to the alpha-2A subtype is believed to be central to its therapeutic effects.

Inhibition of Norepinephrine (B1679862) Release via Presynaptic Stimulation

The hallmark of alpha-2 adrenoceptor agonists like levlofexidine is their ability to inhibit the release of norepinephrine from presynaptic nerve terminals. These receptors function as autoreceptors in a negative feedback loop; when stimulated by norepinephrine in the synapse, they inhibit further release of the neurotransmitter. Levlofexidine mimics this action by directly binding to and activating these presynaptic alpha-2 receptors, particularly in regions like the locus coeruleus in the brainstem. This activation suppresses neural firing and effectively reduces the amount of norepinephrine released into the synaptic cleft, leading to a decrease in sympathetic outflow.

Downstream Signaling Pathways: Cyclic Adenosine Monophosphate (cAMP) Modulation

The activation of the alpha-2A adrenoceptor by levlofexidine initiates a specific intracellular signaling cascade. As a Gi protein-coupled receptor, its stimulation leads to the inhibition of the enzyme adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular production of the second messenger, cyclic adenosine monophosphate (cAMP), from adenosine triphosphate (ATP). The reduction in cAMP levels influences downstream cellular processes, including ion channel activity, ultimately leading to the suppression of neuronal firing and neurotransmitter release.

Modulation of Other Receptor Systems

Affinity for Alpha-1 Adrenoceptors

Research indicates that levlofexidine possesses a moderate affinity for alpha-1 adrenoceptors. Specifically, it has been shown to bind to the alpha-1A subtype. Comparative studies of lofexidine's enantiomers have demonstrated that levlofexidine binds more favorably to the alpha-1 receptor than dexlofexidine (B27069). The clinical significance of this interaction is related to the broader effects of adrenergic modulation, as alpha-1 receptors are typically associated with excitatory postsynaptic actions.

Interaction with Imidazoline (B1206853) I1 Receptors

Data Tables

Table 1: Receptor Binding Profile of Levlofexidine Hydrochloride

| Receptor Target | Subtype Specificity | Mechanism of Action | Reported Affinity |

| Alpha-2 Adrenoceptor | High affinity for Alpha-2A | Agonist | Potent / High |

| Alpha-1 Adrenoceptor | Binds to Alpha-1A | Agonist | Moderate |

| Imidazoline Receptor | I1 | Agonist | Binds and produces sympatholytic effects |

Table 2: Summary of Molecular Mechanisms

| Mechanism | Receptor Involved | Key Action | Downstream Effect |

| Primary Sympatholytic Action | Alpha-2 Adrenoceptor | Presynaptic stimulation | Inhibition of norepinephrine release |

| Intracellular Signaling | Gi protein-coupled Alpha-2A Receptor | Inhibition of adenylyl cyclase | Decreased intracellular cAMP levels |

| Secondary Sympatholytic Action | Imidazoline I1 Receptor | Receptor binding and activation | Contributes to reduced sympathetic outflow |

Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT1B, 5-HT7, 5-HT2C)

Preclinical research reveals that this compound, primarily studied as part of the racemic lofexidine mixture, possesses significant interactions with multiple serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes. This activity profile distinguishes it from other α2-adrenergic agonists like clonidine (B47849). drugbank.comscirp.org

In broad receptor screening assays, lofexidine demonstrated significant agonist activity at both the 5-HT1A and 5-HT1B receptors. drugbank.comscirp.org Functional assays determined its potency, reflected by a pEC50 value greater than or equal to 5 M for both subtypes. drugbank.com This interaction is noteworthy, as 5-HT1A receptors have been independently implicated in the modulation of opioid withdrawal symptoms. drugbank.comscirp.org

Furthermore, lofexidine is reported to have a moderate agonistic affinity for 5-HT7 and 5-HT2C receptors. drugbank.com In contrast, preclinical assays showed that both lofexidine and clonidine were inactive at 5-HT2A and 5-HT2B receptors. drugbank.com

Dopamine D2S Receptor Binding

Beyond its effects on the serotonergic system, this compound's pharmacology includes interaction with the dopaminergic system. Specifically, preclinical studies of lofexidine have identified significant agonist activity at the dopamine D2S receptor subtype. drugbank.comscirp.org The functional activity at this receptor was determined to be significant, with a pEC50 value of ≥ 5 M. drugbank.com This finding further broadens the known receptor modulation mechanisms of the compound and marks a key difference from clonidine, which was found to be devoid of significant activity at this site. drugbank.comscirp.org

Comparative Receptor Binding Profile with Clonidine in Preclinical Assays

The receptor binding profile of lofexidine, and by extension its active enantiomer levlofexidine, differs markedly from that of clonidine in preclinical assays. drugbank.comscirp.org While both compounds are potent agonists at α2-adrenergic receptors, lofexidine exhibits a broader spectrum of activity, engaging with serotonergic and dopaminergic receptors where clonidine does not. drugbank.comscirp.org

Clonidine's significant binding affinity and agonist activity are largely confined to α-adrenoceptor sites, specifically the α1A, α2A, and α2C subtypes. drugbank.com It is notably devoid of significant activity at the serotonergic and dopaminergic receptors discussed in this article. drugbank.com

In contrast, lofexidine demonstrates significant agonist activity not only at α-adrenoceptors (α1A, α2A, α2B, and α2C) but also at 5-HT1A, 5-HT1B, and dopamine D2S receptors. drugbank.comscirp.org This expanded receptor interaction profile may contribute to the clinical differences observed between the two compounds. drugbank.com

The following table summarizes the comparative receptor binding and functional activity of lofexidine and clonidine in preclinical assays.

| Receptor Subtype | Levlofexidine (as Lofexidine) Activity | Clonidine Activity |

| 5-HT1A | Significant Agonist Activity (pEC50 ≥ 5 M) drugbank.comscirp.org | Devoid of Significant Activity drugbank.com |

| 5-HT1B | Significant Agonist Activity (pEC50 ≥ 5 M) drugbank.com | Devoid of Significant Activity drugbank.com |

| 5-HT7 | Moderate Agonistic Affinity drugbank.com | Not Reported |

| 5-HT2C | Moderate Agonistic Affinity drugbank.com | Not Reported |

| Dopamine D2S | Significant Agonist Activity (pEC50 ≥ 5 M) drugbank.comscirp.org | Devoid of Significant Activity drugbank.com |

| Alpha-1A Adrenoceptor | Significant Agonist Activity (pEC50 ≥ 5 M) drugbank.com | Significant Agonist Activity (pEC50 ≥ 5 M) drugbank.com |

| Alpha-2A Adrenoceptor | Significant Agonist Activity (pEC50 ≥ 5 M) drugbank.com | Significant Agonist Activity (pEC50 ≥ 5 M) drugbank.com |

| Alpha-2B Adrenoceptor | Significant Agonist Activity (pEC50 ≥ 5 M) drugbank.com | Not Reported |

| Alpha-2C Adrenoceptor | Significant Agonist Activity (pEC50 ≥ 5 M) drugbank.com | Significant Agonist Activity (pEC50 ≥ 5 M) drugbank.com |

Preclinical Pharmacodynamics and in Vivo Effects of Levlofexidine Hydrochloride

Effects on Central Noradrenergic Activity in Animal Models

The primary mechanism of levlofexidine (B27067) involves its action as an agonist at alpha-2 adrenergic receptors, which are crucial in regulating central noradrenergic activity. nih.govnih.gov This action is particularly significant in the locus coeruleus, the principal site for norepinephrine (B1679862) synthesis in the brain. nih.govnih.gov

The locus coeruleus (LC) is a key nucleus in the brainstem implicated in the physiological stress response and the symptoms of opioid withdrawal, which are characterized by a surge in noradrenergic activity. nih.govnih.gov Alpha-2 adrenergic agonists like levlofexidine stimulate inhibitory presynaptic autoreceptors on LC neurons. nih.gov This stimulation leads to a decrease in the firing rate of these neurons and subsequently reduces the release of norepinephrine throughout the central nervous system. nih.govdrugbank.com By mimicking the inhibitory effect that opioids exert on the LC, levlofexidine can effectively suppress the hyperactivity of this nucleus that occurs during opioid withdrawal. nih.govnih.govdrugbank.com This central mechanism of action is supported by findings that lofexidine (B1675026) is more potent when administered directly into the central nervous system (intracerebroventricularly or intravertebrally) compared to intravenous administration in animal models. nih.gov

The activity of neurons can be indirectly measured by observing the expression of immediate-early genes, such as c-fos, which produces the Fos protein. Increased neuronal firing leads to a rapid and transient induction of c-fos mRNA and subsequent Fos protein expression. nih.gov In animal models of opioid dependence, the hyperactivity of cells within the locus coeruleus during withdrawal is associated with a marked increase in Fos protein production. nih.govscispace.com

Preclinical studies have demonstrated that lofexidine administration can counteract this effect. It has been shown to decrease the production of both c-fos messenger RNA (mRNA) and the Fos protein in the LC neurons of opiate-dependent animals. nih.govscispace.com This reduction in c-fos and Fos expression provides molecular evidence of levlofexidine's ability to dampen the noradrenergic hyperactivity originating from the locus coeruleus. nih.gov

Cardiovascular Pharmacodynamics in Animal Studies

The central sympatholytic effects of levlofexidine hydrochloride also manifest in significant cardiovascular effects, which have been extensively studied in various animal models.

Lofexidine has demonstrated potent, marked, and long-lasting antihypertensive effects in a range of animal species, including rats, cats, and dogs. nih.govresearchgate.net Studies in conscious and anesthetized rats have shown that lofexidine effectively reduces both systolic and diastolic blood pressure when administered intravenously or orally. nih.govresearchgate.net

The compound's efficacy has been confirmed in both normotensive animals and in established models of hypertension, such as spontaneously hypertensive rats (SHR) and rats with renal hypertension. nih.govresearchgate.net Research comparing the two enantiomers of lofexidine found that levlofexidine is approximately 20 times more potent as an antihypertensive agent than dexlofexidine (B27069), its corresponding R-(+)-enantiomer. nih.govscispace.com The hypotensive effect is typically accompanied by a reduction in heart rate across all species tested. nih.gov

| Animal Model | Administration Route | Observed Cardiovascular Effects of Lofexidine | Source |

|---|---|---|---|

| Normotensive Rats (conscious and anesthetized) | Intravenous, Oral | Marked and long-lasting reduction of systolic and diastolic pressure; Decreased heart rate. | nih.govresearchgate.net |

| Spontaneously Hypertensive Rats (SHR) | Oral | Effective in reducing blood pressure. | nih.govresearchgate.net |

| Rats with Renal Hypertension | Oral | Effective in reducing blood pressure. | nih.govresearchgate.net |

| Anesthetized Cats | Intravenous, Intravertebral | Marked reduction of systolic and diastolic pressure; Decreased heart rate; Reduced myocardial contractility and cardiac output. | nih.gov |

| Anesthetized Dogs | Intravenous | Marked reduction of systolic and diastolic pressure; Decreased heart rate; Reduced myocardial contractility and cardiac output. | nih.gov |

This compound's cardiovascular profile is often compared to that of clonidine (B47849), another potent alpha-2 adrenergic agonist. In preclinical studies, lofexidine's potency in reducing blood pressure is comparable to that of clonidine. nih.govnih.gov However, a key distinction observed in multiple comparative studies is that lofexidine tends to produce less severe hypotension. nih.govcochrane.org

While both drugs effectively lower blood pressure and heart rate, the reduced hypotensive effect of lofexidine is considered a significant differentiating factor. nih.govnih.gov In studies on normotensive rats, continuous infusion of both lofexidine and clonidine markedly reduced cardiovascular signs. nih.gov Despite their similar primary mechanism of action, differences in their receptor binding profiles—with lofexidine showing affinity for additional serotonin (B10506) receptors—may contribute to their distinct clinical and preclinical attributes. scirp.org

| Parameter | Lofexidine | Clonidine | Source |

|---|---|---|---|

| Antihypertensive Potency | Comparable | Comparable | nih.govnih.gov |

| Effect on Heart Rate | Bradycardia | Bradycardia | nih.gov |

| Severity of Hypotension | Less pronounced | More pronounced | nih.govcochrane.org |

| Central Mechanism of Action | Alpha-2 adrenergic agonist | Alpha-2 adrenergic agonist | nih.govnih.gov |

Other Preclinical Pharmacodynamic Observations in Animal Models

Beyond its effects on central noradrenergic activity and blood pressure, other pharmacodynamic properties of lofexidine have been noted in preclinical animal models. In studies involving cats and dogs, the reduction in blood pressure was observed to occur in parallel with a decrease in myocardial contractility and cardiac output. nih.gov

Furthermore, following intravenous administration in rats, cats, and dogs, an initial, transient increase in blood pressure was sometimes observed. nih.gov This brief hypertensive phase has been interpreted as a direct alpha-sympathomimetic effect on peripheral blood vessels, occurring before the central hypotensive actions become dominant. nih.gov

Central Sedative Effects

In preclinical experiments involving mice and rats, lofexidine demonstrated effects indicative of central sedative action. nih.gov However, when compared to clonidine, another alpha-2 adrenergic agonist, lofexidine's sedative effects were found to be significantly less pronounced. nih.gov Depending on the specific test and the route of administration, comparative studies, including those assessing interaction with hexobarbital (B1194168) and effects on motor coordination, showed that lofexidine was 10 to 100 times less sedative than clonidine. nih.gov

Table 1: Comparative Central Sedative Effects

| Compound | Sedative Effect Relative to Clonidine | Animal Models |

| Lofexidine | 10 to 100-fold less potent | Mice, Rats |

Diuretic and Saluretic Effects

Preclinical investigations revealed species-specific diuretic and saluretic effects of lofexidine. In rats, the compound produced a dose-related increase in the excretion of both water (diuresis) and salts (saluresis). nih.gov Conversely, this effect was not observed in studies conducted on dogs. nih.gov

Table 2: Diuretic and Saluretic Effects in Animal Models

| Animal Model | Diuretic Effect | Saluretic Effect |

| Rats | Yes (Dose-related) | Yes (Dose-related) |

| Dogs | Not Observed | Not Observed |

Local Anesthetic Properties

In studies using rabbits and guinea pigs, lofexidine exhibited local anesthetic properties. nih.gov The potency and the duration of its anesthetic action were found to be comparable to established local anesthetic agents used as reference compounds in these experiments, such as tetracaine (B1683103) and mepivacaine. nih.gov

Table 3: Local Anesthetic Profile of Lofexidine

| Animal Models | Potency Comparison | Duration of Action Comparison |

| Rabbits, Guinea Pigs | Comparable to Tetracaine/Mepivacaine | Comparable to Tetracaine/Mepivacaine |

Influence on Gastric Secretion and Ulcer Formation

The effects of lofexidine on the gastric system were twofold. The compound did not modify gastric secretion in rats. nih.gov However, it demonstrated a protective effect against the formation of gastric ulcers. nih.gov Lofexidine was found to inhibit the development of gastric ulcers induced by both chemical means (phenylbutazone) and physical stress (swimming) in rat models. nih.gov

Table 4: Effects of Lofexidine on Gastric Function and Integrity

| Gastric Parameter | Effect | Method of Induction | Animal Model |

| Gastric Secretion | No modification | N/A | Rats |

| Ulcer Formation | Inhibited | Phenylbutazone (Chemical) | Rats |

| Ulcer Formation | Inhibited | Swimming (Stress) | Rats |

Effects on Blood Glucose Levels

In preclinical studies, lofexidine was shown to influence glycemic control. The administration of lofexidine increased blood glucose levels in normoglycemic rats. nih.gov This hyperglycemic effect is a known characteristic shared with other alpha-2 adrenergic agonists like clonidine. nih.govresearchgate.net

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic potential of lofexidine was evaluated in preclinical models. In studies involving rats and mice, the compound demonstrated, at most, very weak anti-inflammatory and analgesic activities. nih.gov

Preclinical Pharmacokinetics and Metabolism of Levlofexidine Hydrochloride

Absorption Characteristics in Animal Models

Preclinical studies conducted in various animal models, including rats, dogs, and monkeys, have demonstrated that lofexidine (B1675026) is well-absorbed after oral administration. fda.gov While specific oral bioavailability data for levlofexidine (B27067) is not extensively detailed in publicly available literature, studies on the racemic mixture indicate efficient absorption from the gastrointestinal tract. In these studies, radiolabeled lofexidine was utilized to track its absorption and subsequent distribution. fda.gov

Table 1: Oral Bioavailability of Lofexidine in Animal Models

| Animal Model | Oral Bioavailability (%) | Source |

| General | ~72 | nih.gov |

Note: Data pertains to the racemic mixture, lofexidine.

Distribution Patterns in Animal Tissues

Metabolic Pathways and Metabolite Identification in Animal Studies

The biotransformation of lofexidine has been investigated in several animal species, with in vitro and in vivo studies providing insights into its metabolic fate. The liver is the primary site of metabolism. fda.govfda.gov

In vitro metabolism assays using hepatocytes from humans, rats, rabbits, and dogs have shown that hydroxylation and reduction are key metabolic pathways. fda.govfda.gov Notably, the metabolic pathways in dogs appear to be the most similar to those in humans. fda.gov

Several metabolites have been identified in preclinical studies. The major human metabolites, including N-[2'-(2,6-dichlorophenoxy-)propionyl]-1,2-diaminoethane (LADP), 2-(2',6'-dichlorophenoxy) propionic acid (LDPA), and 2,6-dichlorophenol (B41786) (2,6-DCP), have also been detected in repeat-dose toxicology studies in rats and dogs. fda.govfda.gov In dogs, a primary biotransformation pathway involves the further conjugation of 2,6-DCP with sulfuric acid to form a sulfate (B86663) conjugate (DHS), which accounted for 80% of the total radioactivity in urine. fda.gov In rabbits and rats, the LDPAA metabolite was observed at significant levels. fda.gov Two putative human metabolites, consistent with hydroxylation of the imidazoline (B1206853) ring and hydroxylation followed by reduction, were also produced by dog hepatocytes, with the latter also being formed in rat hepatocytes. fda.gov

Table 2: Major Metabolites of Lofexidine Identified in Animal Studies

| Metabolite | Animal Species | Metabolic Pathway | Source |

| LADP | Rat, Dog | Hydrolysis | fda.govfda.gov |

| LDPA | Rat, Dog | Hydrolysis | fda.govfda.gov |

| 2,6-DCP | Rat, Dog | Hydrolysis | fda.govfda.gov |

| DHS (sulfate conjugate of 2,6-DCP) | Dog | Sulfation | fda.gov |

| LDPAA | Rabbit, Rat | Not fully determined | fda.gov |

| Hydroxylated metabolites | Dog, Rat | Hydroxylation | fda.gov |

Note: Data pertains to the racemic mixture, lofexidine.

The metabolism of lofexidine is primarily mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies have identified CYP2D6 as the main enzyme responsible for its biotransformation. nih.govnih.gov Minor contributions to its metabolism are also made by CYP1A2 and CYP2C19. nih.gov The involvement of these enzymes suggests that lofexidine undergoes oxidative metabolism.

Beyond the primary role of CYP enzymes, other enzymatic pathways contribute to the metabolism of lofexidine. The formation of glucuronide metabolites has been reported, indicating the involvement of UDP-glucuronosyltransferases (UGTs) in Phase II conjugation reactions. nih.gov These glucuronide metabolites are considered inactive. nih.gov

Excretion Routes in Animal Models

The primary route of elimination for lofexidine and its metabolites is through the kidneys. nih.gov Preclinical studies have shown that a vast majority of the administered dose is excreted in the urine as either unchanged drug or its various metabolites. nih.gov Approximately 90% of the drug is excreted renally. nih.gov

Structure Activity Relationship Sar Studies of Levlofexidine Hydrochloride

Design and Optimization within the Imidazoline (B1206853) Class

Levlofexidine (B27067) belongs to the imidazoline class of compounds, which are characterized by a core imidazoline ring structure. This class also includes the well-known antihypertensive agent, clonidine (B47849). medcentral.com Levlofexidine was developed as a structural analog of clonidine, with strategic modifications aimed at optimizing its therapeutic profile. medcentral.comnih.gov The primary goal in the design of newer imidazoline derivatives has often been to enhance selectivity for alpha-2 adrenoceptors over other receptors, such as imidazoline I1 receptors, to modulate clinical effects and minimize side effects like hypotension. nih.gov

Lofexidine (B1675026), the parent racemate of levlofexidine, represents an optimization over clonidine, demonstrating a better safety profile, particularly a lower incidence of hypotension at therapeutic doses. scirp.org This improved profile is a direct result of structural modifications that alter its receptor binding and activity. While both clonidine and lofexidine are potent alpha-2 adrenoceptor agonists, lofexidine also displays binding affinity for other receptors, including serotonin (B10506) 5-HT1A receptors, which clonidine does not. scirp.orgresearchgate.net This distinction highlights the optimization process within the class, where subtle structural changes lead to a differentiated pharmacological footprint. The development from clonidine to lofexidine, and the subsequent identification of levlofexidine as the more active enantiomer, exemplifies a targeted design strategy to refine efficacy and receptor interaction.

Importance of Aryloxy Methylene (B1212753) Carbon Substitutions for Pharmacological Activity

A key structural feature that distinguishes levlofexidine from clonidine is the nature of the linker between the imidazoline and the dichlorophenyl rings. In clonidine, this is a direct amine bridge (-NH-). In levlofexidine, this is replaced by an aryloxy-ethyl bridge (-O-CH(CH3)-). This substitution serves two critical functions in its structure-activity relationship.

First, the introduction of a methyl group on the methylene carbon creates a chiral center. The existence of this stereocenter is of paramount pharmacological importance, as the biological activity resides almost entirely in one of the two resulting enantiomers, levlofexidine. nih.gov This demonstrates that the precise three-dimensional arrangement of the substituents around this carbon is critical for optimal interaction with the receptor binding site. The significant difference in potency between the enantiomers underscores that the receptor surface is highly sensitive to the stereochemistry at this position.

Influence of Aryl Ring Substitutions (e.g., 2,6-dichloro positions)

The substitution pattern on the aryl (phenyl) ring is a critical determinant of activity for this class of alpha-2 agonists. Levlofexidine features a 2,6-dichlorophenyl moiety, a structural feature it shares with its predecessor, clonidine. This specific substitution pattern is widely recognized as being optimal for high-affinity interaction with the alpha-2 adrenoceptor.

While SAR studies on levlofexidine itself have not exhaustively detailed alternatives to the 2,6-dichloro pattern, the established pharmacophore for this class of compounds indicates that these halogen substitutions are crucial. They are believed to fulfill several roles:

Steric Influence : The bulky chlorine atoms at the ortho positions force the phenyl ring to adopt a non-planar conformation relative to the rest of the molecule. This twisted conformation is considered essential for fitting into the receptor's binding pocket correctly.

Electronic Effects : The electron-withdrawing nature of the chlorine atoms modifies the electronic properties of the phenyl ring, which can influence binding affinity through various non-covalent interactions with amino acid residues in the receptor.

The consistent presence of the 2,6-dichloroaryl group in numerous potent alpha-2 adrenergic agonists derived from the imidazoline scaffold points to its fundamental role in establishing the high potency and efficacy characteristic of these compounds.

Stereochemical Contributions to Receptor Selectivity and Potency

The presence of a single chiral center in lofexidine gives rise to two enantiomers: levlofexidine (the levorotatory, (-) isomer) and dexlofexidine (B27069) (the dextrorotatory, (+) isomer). Pharmacological studies have unequivocally demonstrated that the biological activity is stereospecific, residing predominantly in the levlofexidine enantiomer. nih.gov This stereoselectivity is a hallmark of highly specific drug-receptor interactions, where the three-dimensional arrangement of the ligand must precisely complement the chiral environment of the receptor's binding site. nih.govnih.gov

Levlofexidine is a significantly more potent antihypertensive agent than dexlofexidine, with one study reporting a 20-fold difference in potency. nih.gov Furthermore, levlofexidine has been shown to be a more avid binder at alpha-2 adrenoceptors. nih.gov Studies on related compounds have confirmed that the (S)-(-) enantiomer is the most potent form, underscoring the stereospecificity of the interaction with alpha-2 adrenoceptors. researchgate.net This pronounced difference in activity highlights that only one enantiomer can achieve the optimal orientation required for high-affinity binding and efficient receptor activation. The inactive or less active enantiomer, dexlofexidine, fails to align correctly with the key interaction points within the receptor. nih.gov

The superior activity of levlofexidine is central to its clinical utility and provides a clear example of how stereochemistry is a critical factor in determining the potency and selectivity of a drug.

Interactive Data Table: Enantiomer Potency and Receptor Binding Use the search bar to filter the table by compound name.

| Compound | Isomer | Relative Antihypertensive Potency | Alpha-2 Adrenoceptor Binding |

|---|---|---|---|

| Levlofexidine | (-)-enantiomer | High (Approx. 20x more potent than dexlofexidine) nih.gov | High Affinity nih.gov |

| Dexlofexidine | (+)-enantiomer | Low nih.gov | Lower Affinity nih.gov |

Advanced Synthesis and Chemical Methodologies for Levlofexidine Hydrochloride Research

Development of Stereoselective Synthetic Routes

The synthesis of enantiomerically pure levlofexidine (B27067), or (–)-lofexidine, is critical due to the differential pharmacological activity between its enantiomers. Research has demonstrated that the (+)-enantiomer possesses a significantly higher affinity for α2-adrenergic receptors and is more potent in its physiological effects compared to the (–)-enantiomer, levlofexidine. uky.edu Consequently, synthetic strategies have shifted from producing racemic mixtures to developing stereoselective routes that yield the desired enantiomer directly.

One notable enantioselective approach begins with a chirally pure starting material, such as ethyl lactate, to establish the required stereocenter early in the synthetic sequence. A known synthesis involves a two-step inversion of the α-chiral center of the starting material. uky.edu However, this pathway has been found to produce a product with an enantiomeric excess of only 72%, necessitating further purification steps to achieve the high optical purity required for research and potential therapeutic use. uky.edu

The primary goal of these stereoselective routes is to control the configuration of the stereocenter at the carbon atom bearing the dichlorophenoxy group. The general structure of this synthesis is outlined below:

| Step | Description | Key Challenge |

| 1 | Introduction of the chiral center | Starting with a chiral precursor (e.g., ethyl lactate). uky.edu |

| 2 | Inversion of stereochemistry | A two-step process to achieve the desired (S)-configuration. uky.edu |

| 3 | Formation of the imidazoline (B1206853) ring | Cyclization reaction, typically with ethylenediamine (B42938). uky.edu |

| Result | (–)-Lofexidine | Often results in a product that is not enantiomerically pure, requiring further processing. uky.edu |

Achieving high stereochemical integrity throughout the reaction sequence is a paramount challenge in these synthetic endeavors. uky.edu

Optical Resolution Techniques for Racemic Mixtures

Prior to the development of effective stereoselective syntheses, the primary method for obtaining individual enantiomers of lofexidine (B1675026) was through the optical resolution of the racemic mixture. This classical chemical technique involves separating enantiomers by converting them into diastereomers, which have different physical properties and can be separated. spcmc.ac.inlumenlearning.com

The most common method for resolving a racemic base like lofexidine is to react it with an enantiomerically pure chiral acid. lumenlearning.com This reaction creates a mixture of two diastereomeric salts with different solubilities, allowing one to be selectively crystallized from a suitable solvent. spcmc.ac.innih.gov

In the case of lofexidine, the resolution process has been documented using chiral dibenzoyl tartaric acids. uky.edu The procedure is as follows:

The racemic (±)-lofexidine is reacted with an enantiomerically pure form of dibenzoyl tartaric acid (e.g., (+)-dibenzoyl tartaric acid to isolate (+)-lofexidine, or (–)-dibenzoyl tartaric acid for (–)-lofexidine).

This forms a pair of diastereomeric salts: [(+)-lofexidine·(+)-tartaric acid derivative] and [(–)-lofexidine·(+)-tartaric acid derivative].

These diastereomeric salts are then separated by fractional crystallization from a solvent like acetone.

After separation, the desired pure enantiomer is recovered by treating the isolated salt with a base to remove the resolving agent.

| Technique | Description | Resolving Agent Example | Key Limitation |

| Diastereomeric Salt Formation | Conversion of the enantiomeric mixture into diastereomeric salts with different physical properties (e.g., solubility). spcmc.ac.inlumenlearning.com | (+)- or (–)-Dibenzoyl Tartaric Acid. uky.edu | Very low overall yield (5-10%), making it inefficient for large-scale synthesis. uky.edu |

Innovative Imidazoline Synthesis Approaches (e.g., Microwave and Ultrasonic Irradiation)

The synthesis of the 2-substituted imidazoline ring is a key step in the production of levlofexidine. Traditional methods for forming this heterocyclic system often require high temperatures and long reaction times. researchgate.net Modern research has focused on innovative, energy-efficient techniques such as microwave (MW) and ultrasonic irradiation to accelerate this chemical transformation. researchgate.netmdpi.com

These "green chemistry" approaches offer significant advantages over conventional heating methods:

Reduced Reaction Time: Microwave-assisted synthesis can reduce reaction times from several hours to just a few minutes. researchgate.net

Increased Yields: These methods often result in higher product yields. researchgate.net

Milder Conditions: Reactions can frequently be carried out under solvent-free or milder conditions, which is environmentally beneficial. researchgate.net

Enhanced Catalytic Activity: Ultrasonic irradiation has been shown to enhance the activity of catalysts used in the synthesis of related heterocyclic compounds. researchgate.net

The synthesis of the imidazoline ring typically involves the cyclization of a nitrile with ethylenediamine. researchgate.net While specific studies detailing the synthesis of levlofexidine using these exact techniques are not prevalent, the methods are broadly applicable to the formation of the imidazoline core structure. The use of microwave and ultrasonic energy can create localized superheating and acoustic cavitation, respectively, which dramatically increases reaction rates. mdpi.com

| Synthesis Method | Typical Reaction Time | Yield | Conditions |

| Conventional Heating | 8-10 hours | 75-80% | High temperature, often requires solvent. researchgate.net |

| Microwave Irradiation | 5-10 minutes | 89-91% | Open vessel, often solvent-free. researchgate.net |

| Ultrasonic Irradiation | Varies (often shorter than conventional) | Higher than conventional | Can be performed at room temperature. mdpi.com |

Challenges and Strategies for Enantiomerically Pure Form Production in Research

The production of enantiomerically pure levlofexidine hydrochloride for research is beset by several significant challenges, primarily revolving around achieving high optical purity, maximizing yield, and controlling costs. scirea.org

Key Challenges:

Achieving High Optical Purity: As demonstrated by stereoselective routes yielding only 72% enantiomeric excess, preventing racemization and ensuring complete stereocontrol during the reaction is difficult. uky.eduscirea.org The presence of even small amounts of the undesired (+)-enantiomer can confound research results due to its higher potency.

Low Yield of Resolution: The classical resolution of racemic lofexidine via diastereomeric salt formation is fundamentally inefficient, with yields as low as 5-10%. uky.edu This makes the process wasteful and not scalable.

Cost of Production: Asymmetric synthesis often relies on expensive chiral catalysts, starting materials, and resolving agents. scirea.org These high costs can be prohibitive for large-scale research or development.

Strategies to Overcome Challenges:

Development of Novel Catalysts: Research into more efficient and highly selective chiral catalysts is essential to improve the enantiomeric excess of stereoselective syntheses. scirea.org

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and pressure can help minimize side reactions and prevent racemization, thus preserving the stereochemical integrity of the product. uky.eduscirea.org

Exploring Alternative Resolution Techniques: Investigating modern resolution methods, such as those employing enantioselective chromatography on a larger scale, could offer more efficient alternatives to classical crystallization. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful analytical tool and can be adapted for preparative separation. unife.it

Ultimately, the most effective strategy is the development of a robust and highly efficient stereoselective synthetic route that provides levlofexidine with a high yield and excellent enantiomeric purity, thereby avoiding the need for inefficient resolution steps. uky.edu

Analytical Methodologies for Research and Characterization of Levlofexidine Hydrochloride

Chromatographic Techniques for Compound and Metabolite Analysis in Research Samples

Chromatography is the cornerstone of analytical methodologies for levlofexidine (B27067) hydrochloride, providing the necessary separation of the parent compound from metabolites and matrix components.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of lofexidine (B1675026) and by extension, its active isomer levlofexidine. Research studies have established robust HPLC methods for the separation and identification of the compound and its stress degradation products. A key study utilized an isocratic HPLC system to achieve effective chromatographic separation. researchgate.net The specific conditions of this method are detailed in the table below.

Table 1: HPLC Method Parameters for Lofexidine Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | Waters Symmetry C18 | researchgate.net |

| Dimensions | 150 × 4.6 mm, 3.5 μm particle size | researchgate.net |

| Mobile Phase | Water and Acetonitrile (75:25 v/v) | researchgate.net |

| Mode | Isocratic | researchgate.net |

This method demonstrates the utility of reversed-phase chromatography, where the C18 stationary phase provides the necessary hydrophobicity to retain lofexidine and its related products, while the acetonitrile/water mobile phase allows for their controlled elution and separation. researchgate.net

Ultra-Fast Liquid Chromatography (UFLC)

Ultra-Fast Liquid Chromatography (UFLC), often used interchangeably with Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher pressures, UFLC can achieve separations with significantly greater speed and resolution. While specific UFLC methods dedicated solely to levlofexidine are not extensively detailed in the available literature, the principles are directly applicable. An HPLC method, such as the one described for lofexidine, could be adapted for a UFLC system. This adaptation would typically involve migrating the method to a shorter column with smaller particles and increasing the mobile phase flow rate, resulting in a substantial reduction in analysis time without compromising separation efficiency.

Mass Spectrometry Techniques (e.g., LC-MS/MS) for Identification and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of levlofexidine hydrochloride. This hyphenated technique provides not only retention time data from the LC component but also mass-to-charge ratio (m/z) and fragmentation data from the MS/MS component, allowing for highly specific and sensitive quantification as well as definitive structural elucidation. nih.govresearchgate.net

Identification of Degradation Products in Research Samples

A critical application of LC-MS/MS in the research of levlofexidine is in stability-indicating studies. These studies involve subjecting the drug to forced degradation under various stress conditions to identify potential degradation products that could form during manufacturing or storage. In a comprehensive study on lofexidine, the compound was exposed to hydrolysis (acidic, alkaline, neutral), oxidation, photolysis, and thermal stress, as recommended by the International Council on Harmonisation (ICH) guidelines. researchgate.net The drug exhibited significant degradation under alkaline, acidic, oxidative, and photolytic conditions. researchgate.net Using a validated LC-MS/MS method, researchers were able to separate and identify a total of 14 distinct degradation products. researchgate.net

Table 2: Forced Degradation Conditions for Lofexidine Stability Studies

| Stress Condition | Outcome | Reference |

|---|---|---|

| Acidic Hydrolysis | Extensive Degradation Observed | researchgate.net |

| Alkaline Hydrolysis | Extensive Degradation Observed | researchgate.net |

| Neutral Hydrolysis | Degradation Observed | researchgate.net |

| Oxidation | Extensive Degradation Observed | researchgate.net |

| Photolysis | Degradation Observed | researchgate.net |

| Thermal Stress | Minimal Degradation | researchgate.net |

The identification of these products is crucial for understanding the stability pathways of the molecule and for ensuring the quality and safety of the active pharmaceutical ingredient.

Sample Preparation Techniques for Biological Matrices in Preclinical Studies

The analysis of levlofexidine in biological matrices, such as plasma or serum from preclinical studies, presents a significant challenge due to the complexity of the sample. These matrices contain numerous endogenous components (proteins, lipids, salts) that can interfere with analysis and damage analytical instrumentation. Therefore, effective sample preparation is a critical prerequisite for reliable analysis.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used and highly effective sample preparation technique for extracting and concentrating analytes like levlofexidine from complex biological fluids. The technique relies on the partitioning of the analyte between a liquid sample and a solid sorbent. By selecting an appropriate sorbent and solvent system, interfering components can be washed away while the analyte of interest is retained and later eluted in a clean, concentrated form.

For compounds similar to levlofexidine, such as the related alpha-2 adrenergic agonist clonidine (B47849), SPE methods have been well-established. A typical protocol involves using a polymeric reversed-phase sorbent. The general steps are outlined in the table below, based on a method for clonidine analysis in plasma.

Table 3: Representative Solid Phase Extraction (SPE) Protocol

| Step | Procedure | Purpose |

|---|---|---|

| Conditioning | Rinse the SPE cartridge with methanol, followed by an aqueous buffer (e.g., ammonium carbonate). | To activate the sorbent and create an environment suitable for sample loading. |

| Loading | Pass the pre-treated plasma sample through the cartridge. | The analyte (levlofexidine) binds to the solid phase sorbent. |

| Washing | Wash the cartridge with a weak solvent mixture (e.g., methanol/ammonium carbonate). | To remove salts and other polar interferences while the analyte remains bound. |

| Elution | Elute the analyte from the cartridge using a strong organic solvent mixture (e.g., acetonitrile/methanol). | To recover the purified and concentrated analyte for subsequent LC-MS/MS analysis. |

This process effectively reduces matrix effects, leading to improved accuracy, precision, and sensitivity of the subsequent chromatographic analysis.

Liquid-Liquid Extraction Methods

Liquid-liquid extraction (LLE) is a foundational sample preparation technique in analytical chemistry used to isolate analytes from a sample matrix by partitioning them between two immiscible liquid phases. env.go.jpnih.gov This method is particularly useful for extracting compounds like this compound from biological fluids (e.g., plasma, urine) or aqueous solutions prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov The principle of LLE is based on the differential solubility of the target compound in two immiscible liquids, typically an aqueous/polar phase and an organic/non-polar solvent. env.go.jp

The process involves selecting an appropriate organic solvent in which levlofexidine has a higher solubility than in the aqueous sample matrix. The choice of solvent is critical and is based on the polarity of the target analyte. For a semi-volatile compound like levlofexidine, common solvents include hexane, ethyl acetate, and dichloromethane. env.go.jp

Key steps in the liquid-liquid extraction of this compound from a research sample would typically include:

pH Adjustment: The pH of the aqueous sample containing this compound can be adjusted to optimize the extraction efficiency. By modifying the pH, the charge state of the molecule can be altered, making it more soluble in the organic phase.

Solvent Addition and Mixing: The selected immiscible organic solvent is added to the aqueous sample. The two phases are then thoroughly mixed to facilitate the transfer of the analyte from the aqueous to the organic phase. Mechanical mixing methods such as shaking or vortexing are commonly employed to maximize the surface area between the two liquids and improve extraction efficiency. env.go.jpnih.gov

Phase Separation: After mixing, the mixture is allowed to settle, leading to the separation of the two immiscible layers. Centrifugation can be used to accelerate this process and create a distinct interface between the aqueous and organic layers. nih.gov

Analyte Collection: The organic layer, now containing the extracted levlofexidine, is carefully collected. This extract may then be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent (often the mobile phase used for chromatographic analysis) to concentrate the analyte before injection into the analytical instrument. nih.gov

Modern variations of LLE, such as parallel artificial liquid membrane extraction (PALME), offer miniaturized and high-throughput options that reduce solvent consumption while providing clean sample extracts. nih.gov

Validation Parameters for Research Analytical Methods

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. wjarr.comscioninstruments.com It ensures that the method produces reliable, consistent, and accurate data. wjarr.comjddtonline.info For research involving this compound, key validation parameters are established according to guidelines from regulatory bodies like the International Council on Harmonisation (ICH). researchgate.net These parameters include specificity, linearity, accuracy, precision, and robustness. wjarr.comgavinpublishers.com

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scioninstruments.comresearchgate.net A specific method ensures that the signal measured comes only from the analyte of interest, this compound. cleaningvalidation.com

To demonstrate specificity, samples are spiked with potential interfering substances. The analytical results of these samples are then compared to those of unspiked samples to show that the presence of these other components does not affect the quantification of levlofexidine. gavinpublishers.com In chromatographic methods like HPLC, specificity is demonstrated by the separation of the levlofexidine peak from peaks of other components, ensuring peak purity. ikev.org

Linearity

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.comresearchgate.net This demonstrates that the method's response is predictable across different concentrations.

Linearity is typically determined by analyzing a series of standard solutions of this compound at a minimum of five different concentrations. wjarr.comscioninstruments.com A calibration curve is then generated by plotting the analytical response (e.g., peak area) against the analyte concentration. The relationship is evaluated by examining the correlation coefficient (r) or coefficient of determination (R²), which should ideally be close to 1. researchgate.net

Table 1: Example of Linearity Data for this compound Analysis

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751234 |

| 75 | 1126890 |

| 100 | 1502500 |

Accuracy

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. ikev.orgnih.gov It is often expressed as the percent recovery of a known amount of analyte added to a sample. wjarr.com

To assess accuracy, the method is applied to a sample (e.g., a placebo formulation) to which a known quantity of pure this compound has been added. jddtonline.info The analysis is performed at multiple concentration levels, typically spanning the linear range of the method. The percentage of the added analyte that is measured by the method is then calculated. For pharmaceutical analysis, recovery is typically expected to be within 98-102%. gavinpublishers.com

Table 2: Example of Accuracy (Recovery) Data for this compound

| Spiked Concentration Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |

|---|---|---|---|

| 80% | 8.0 | 7.95 | 99.4 |

| 100% | 10.0 | 10.05 | 100.5 |

| 120% | 12.0 | 11.92 | 99.3 |

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ikev.orgnih.gov It is a measure of the method's repeatability and reproducibility. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net

Precision is evaluated at two levels:

Repeatability (Intra-day precision): This assesses the precision under the same operating conditions over a short interval of time, such as by the same analyst on the same day. wjarr.comikev.org

Intermediate Precision (Inter-day precision): This expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. wjarr.com

Table 3: Example of Precision Data for this compound Analysis

| Precision Level | Replicate Number | Measured Concentration (µg/mL) | % RSD |

|---|---|---|---|

| Repeatability (Intra-day) | 1 | 50.1 | 0.8% |

| 2 | 49.8 | ||

| 3 | 50.5 | ||

| 4 | 49.9 | ||

| 5 | 50.2 | ||

| 6 | 50.3 | ||

| Intermediate Precision (Inter-day) | Day 1, Analyst 1 | 50.2 | 1.2% |

| Day 1, Analyst 2 | 49.7 | ||

| Day 2, Analyst 1 | 50.6 | ||

| Day 2, Analyst 2 | 49.5 | ||

| Day 3, Analyst 1 | 50.8 | ||

| Day 3, Analyst 2 | 49.9 |

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.netikev.org This provides an indication of its reliability during normal usage. ijnrd.org

To test for robustness, small changes are intentionally made to method parameters, such as the pH of the mobile phase, column temperature, or flow rate in an HPLC method. ijnrd.orgijpsonline.com The effect of these changes on the analytical results is then evaluated. The method is considered robust if the results remain within acceptable criteria despite these minor variations. ijnrd.org For example, a study might vary the mobile phase flow rate from 0.9 mL/min to 1.1 mL/min to ensure that the results for this compound are not significantly impacted. ijnrd.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Levlofexidine |

| Hexane |

| Ethyl acetate |

| Dichloromethane |

| Dexlofexidine (B27069) |

Preclinical Investigative Models and Research Paradigms

Animal Models for Sympathetic Outflow Modulation Research

Preclinical cardiovascular studies in various animal species have been instrumental in characterizing the primary pharmacodynamic effect of lofexidine (B1675026) hydrochloride: the modulation of sympathetic outflow. Research conducted in anesthetized and conscious rats, as well as anesthetized cats and dogs, demonstrated that intravenous administration of lofexidine induces a significant and prolonged reduction in both systolic and diastolic blood pressure. researchgate.net These effects are indicative of a central mechanism of action, where lofexidine acts to decrease sympathetic tone. nih.gov The compound was also shown to be effective via the oral route in both normotensive and hypertensive rat models, including spontaneously hypertensive rats and those with renal hypertension. researchgate.net This body of research established lofexidine as a potent hypotensive agent with a central mode of action, forming the basis for its investigation into conditions characterized by sympathetic hyperactivity, such as opioid withdrawal. researchgate.netnih.gov

In Vitro Receptor Binding and Functional Assays in Cell Lines (e.g., HEK293)

To define the molecular targets of lofexidine, comprehensive in vitro receptor binding and functional assays have been performed. Studies utilizing human embryonic kidney 293 (HEK293) cells transfected with various receptor subtypes have been particularly informative. scirp.orgresearchgate.net These assays revealed that lofexidine is a selective alpha-2 adrenergic receptor agonist. fda.gov It displays a high affinity for the α2A-receptor subtype, which is predominantly responsible for mediating the sympatho-inhibitory effects of α2-agonists. nih.govapexbt.com

Unlike the classic alpha-2 agonist clonidine (B47849), which primarily interacts with adrenoceptors, lofexidine exhibits a broader receptor binding profile. scirp.orgresearchgate.net In addition to its significant binding affinity and agonist activity at alpha-1A, alpha-2A, alpha-2B, and alpha-2C adrenoceptors, lofexidine also demonstrates significant agonist activity at dopamine D2S, serotonin (B10506) 5-HT1A, and 5-HT1B receptors. scirp.orgresearchgate.net Conversely, lofexidine was found to be inactive at kappa opioid receptors and serotonin 5-HT2A and 5-HT2B receptors. researchgate.net Further broad screening against a panel of receptors, transporters, enzymes, and ion channels known to be associated with abuse potential found no significant binding, including at delta, kappa, and mu opioid receptors, cannabinoid receptors (CB1 and CB2), and monoamine reuptake transporters. fda.gov

| Receptor Target | Binding Affinity (pKi) | Functional Activity | Cell Line |

|---|---|---|---|

| Alpha-2A Adrenoceptor | High | Agonist | HEK293 |

| Alpha-2B Adrenoceptor | Significant | Agonist | HEK293 |

| Alpha-2C Adrenoceptor | Significant | Agonist | HEK293 |

| Alpha-1A Adrenoceptor | Significant | Agonist | HEK293 |

| Dopamine D2S | Significant | Agonist | HEK293 |

| Serotonin 5-HT1A | Significant | Agonist | HEK293 |

| Serotonin 5-HT1B | Significant | Agonist | HEK293 |

| Mu Opioid Receptor | No significant binding | N/A | Various |

| Kappa Opioid Receptor | Inactive | N/A | CHO |

Animal Models of Opioid-Induced Neuroadaptation and Withdrawal Phenomena

The primary therapeutic application of lofexidine is for the mitigation of opioid withdrawal symptoms. fda.govnih.gov This application is predicated on the understanding that abrupt opioid discontinuation leads to noradrenergic hyperactivity originating from the locus coeruleus, which drives many of the characteristic autonomic symptoms of withdrawal. nih.govnih.govresearchgate.net Preclinical animal models have been crucial for demonstrating lofexidine's ability to counteract this sympathetic surge. researchgate.net By acting as an α2-adrenergic agonist, lofexidine binds to presynaptic autoreceptors and inhibits the release of norepinephrine (B1679862), thereby dampening the sympathetic outflow that causes withdrawal symptoms. nih.govscirp.org

To study the effects of lofexidine on opioid withdrawal, researchers utilize animal models of opioid dependence, such as morphine-habituated mice. These models are typically established by administering morphine repeatedly over a period of time, leading to neuroadaptation and physical dependence. Withdrawal can then be induced either spontaneously by ceasing morphine administration or precipitated by administering an opioid antagonist like naloxone. nih.gov The resulting withdrawal syndrome in mice includes a range of observable behaviors such as jumping, wet dog shakes, teeth chattering, and altered sleep patterns. nih.gov These models provide a robust paradigm to test the efficacy of potential withdrawal-mitigating agents. The administration of an α2-agonist like lofexidine in these morphine-habituated models allows for the quantitative assessment of its ability to suppress the somatic and autonomic signs of withdrawal.

Research into Potential Pharmacological Interactions with Other Compounds in Animal Models

Preclinical studies in animal models are essential for identifying potential pharmacological interactions between lofexidine and other compounds. These studies help to characterize how co-administration with other drugs might alter the efficacy or physiological effects of lofexidine.

Investigations into the central sedative effects of lofexidine have been conducted in mice and rats. nih.gov To quantify its sedative potential relative to other compounds, interaction studies with hypnotic agents like hexobarbital (B1194168) have been performed. In these studies, lofexidine was found to have a central sedative action. However, when directly compared with clonidine, lofexidine demonstrated a significantly lower sedative effect. nih.gov Depending on the specific test and the route of administration, lofexidine was found to be 10 to 100 times less sedative than clonidine. nih.gov This research in animal models indicates that while lofexidine can potentiate the effects of other central nervous system depressants, its intrinsic sedative properties are less pronounced than those of clonidine. nih.govlucemyra.com

Effects on Cocaine Self-Administration in Primate Models

Note on the Investigated Compound: Preclinical research on the effects of lofexidine on cocaine self-administration in primate models has primarily been conducted using lofexidine, a racemic mixture. Levlofexidine (B27067) hydrochloride is the levorotatory enantiomer of lofexidine. The following findings are based on studies of lofexidine.

Investigations into the effects of lofexidine on cocaine self-administration in nonhuman primates have revealed complex and sometimes contradictory outcomes, largely dependent on the treatment regimen (acute vs. chronic) and the specific experimental model used. These studies are crucial for understanding the potential of α2-adrenergic agonists in modulating cocaine's reinforcing properties.

Acute Treatment Effects

Acute administration of lofexidine has been shown to attenuate cocaine self-administration in rhesus monkeys. nih.gov In one study, male rhesus monkeys were trained to respond for both food and cocaine under a fixed-ratio 30 (FR30) or a second-order schedule of reinforcement. nih.gov Acute pretreatment with lofexidine significantly reduced the self-administration of cocaine, while having a less pronounced effect on food-maintained responding, suggesting a degree of selectivity in its action against the reinforcing effects of cocaine. nih.gov

For instance, dose-ranging experiments demonstrated that specific doses of lofexidine could decrease intravenous cocaine self-administration by at least 50%. nih.gov However, at lower doses, an increase in cocaine-seeking behavior was observed in some subjects before higher doses achieved a significant reduction. nih.gov

Chronic Treatment Effects

In stark contrast to its acute effects, chronic treatment with lofexidine has been found to potentiate the reinforcing effects of cocaine. nih.gov In a study designed to model clinical treatment, continuous intravenous infusion of lofexidine over 7–10 days resulted in a leftward shift in the cocaine self-administration dose-effect curve. researchgate.net This indicates that in the presence of chronic lofexidine, lower doses of cocaine were more readily self-administered, suggesting an enhancement of cocaine's reinforcing potency. nih.gov This potentiation was observed from the first day of the chronic treatment regimen and persisted throughout its duration. nih.gov During this chronic phase, there was no significant effect on food-maintained responding. researchgate.net

Effects in a Food-Cocaine Choice Model

Further research in socially housed cynomolgus monkeys using a food-drug choice procedure has provided additional nuance to the effects of lofexidine. nih.gov In this model, lofexidine's ability to decrease the reinforcing strength of cocaine relative to food varied among individuals and between sexes. nih.gov

The table below summarizes the differential effects of acute and chronic lofexidine administration on cocaine self-administration in rhesus monkeys from one of the key studies.

Interactive Data Table: Effects of Acute vs. Chronic Lofexidine on Cocaine Self-Administration

| Treatment Phase | Lofexidine Administration | Effect on Cocaine Self-Administration | Effect on Food-Maintained Responding | Implication |

| Acute | Pretreatment with 0.1 or 0.32 mg/kg, IM | Significantly reduced | Less affected | Attenuation of cocaine's reinforcing effects |

| Chronic | Continuous infusion of 0.1-0.32 mg/kg/hr, IV for 7-10 days | Potentiated (leftward shift in dose-effect curve) | No effect | Enhancement of cocaine's reinforcing effects |

Another key finding from the food-cocaine choice model in cynomolgus monkeys is the sex-dependent difference in lofexidine's efficacy. The following table illustrates this disparity.

Interactive Data Table: Sex Differences in Lofexidine's Effect on Cocaine Choice

| Sex | Percentage of Subjects Showing Decreased Cocaine Choice | Overall Effect |

| Male | 50% (4 out of 8) | Modest, not statistically significant |

| Female | 71% (5 out of 7) | Modest, but reached statistical significance |

Future Directions and Unmet Research Needs for Levlofexidine Hydrochloride

Elucidation of Intrinsic Activities of Enantiomers at Multiple Receptor Targets

A primary area for future investigation is the detailed characterization of the intrinsic activities of levlofexidine (B27067) and its dextrorotatory counterpart, dexlofexidine (B27069), at a range of receptor targets. It is established that the alpha-adrenoceptor activity of lofexidine (B1675026) resides predominantly in the (-)-enantiomer, levlofexidine. nih.govresearchgate.net This isomer demonstrates a significantly higher affinity for both α2- and α1-adrenergic receptors compared to dexlofexidine. nih.govdrugbank.com Specifically, levlofexidine exhibits approximately nine times greater affinity for α2-adrenergic binding sites and a fourfold higher affinity for α1-adrenergic receptors in rat brain membranes. nih.govdrugbank.com